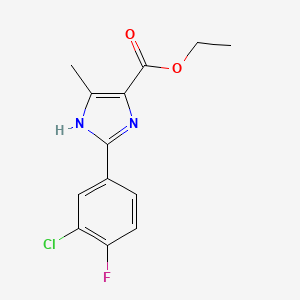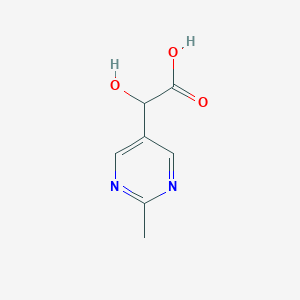![molecular formula C34H34O6S B13682837 a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a mannopyranoside backbone with various aromatic and methoxy substituents, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
化学反应分析
Types of Reactions: a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or alkyl groups .
科学研究应用
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosidic bond formation and cleavage, as well as the effects of various substituents on the reactivity of glycosides .
Biology: In biological research, a-D-Mannopyranoside derivatives are investigated for their potential as enzyme inhibitors, particularly in the context of carbohydrate-processing enzymes. These studies can lead to the development of new therapeutic agents for diseases related to carbohydrate metabolism .
Medicine: The compound’s potential as a therapeutic agent extends to its use in developing drugs for treating bacterial infections. Its ability to inhibit bacterial adhesion to host tissues makes it a promising candidate for anti-adhesion therapies .
Industry: In industrial applications, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
作用机制
The mechanism of action of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- involves its interaction with specific molecular targets. For example, in the context of bacterial adhesion inhibition, the compound binds to bacterial lectins, preventing them from attaching to host tissues. This disrupts the infection process and can prevent the formation of biofilms .
相似化合物的比较
Methyl α-D-mannopyranoside: A simpler glycoside with a single methyl group as the substituent.
Branched α-D-mannopyranosides: These compounds have additional branching in their structure, which can affect their binding properties and biological activity.
Uniqueness: The uniqueness of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- lies in its complex structure, which includes multiple aromatic and methoxy substituents. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
属性
分子式 |
C34H34O6S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC 名称 |
8-[(4-methoxyphenyl)methoxy]-2-phenyl-7-phenylmethoxy-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O6S/c1-35-27-19-17-25(18-20-27)22-36-31-30-29(23-38-33(40-30)26-13-7-3-8-14-26)39-34(41-28-15-9-4-10-16-28)32(31)37-21-24-11-5-2-6-12-24/h2-20,29-34H,21-23H2,1H3 |
InChI 键 |
YEAMEHHMSHCNQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)SC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


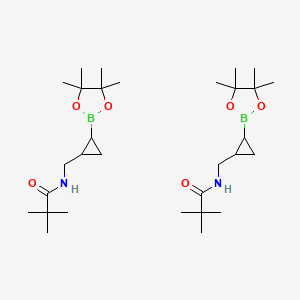
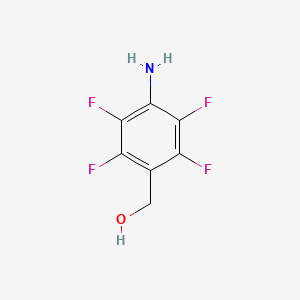



![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

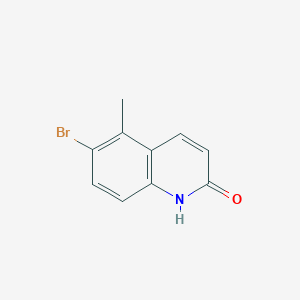
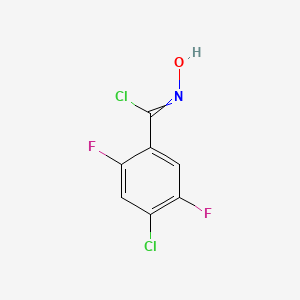
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
